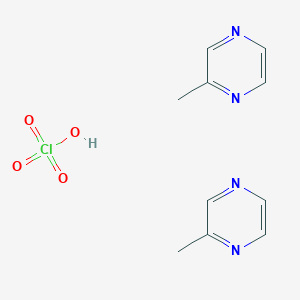

2-Methylpyrazine;perchloric acid

Description

Properties

CAS No. |

62085-09-0 |

|---|---|

Molecular Formula |

C10H13ClN4O4 |

Molecular Weight |

288.69 g/mol |

IUPAC Name |

2-methylpyrazine;perchloric acid |

InChI |

InChI=1S/2C5H6N2.ClHO4/c2*1-5-4-6-2-3-7-5;2-1(3,4)5/h2*2-4H,1H3;(H,2,3,4,5) |

InChI Key |

ROVBPTGIUGJZRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN=C1.CC1=NC=CN=C1.OCl(=O)(=O)=O |

Origin of Product |

United States |

Significance of Pyrazine Derivatives in Contemporary Chemical Synthesis and Materials Science

Pyrazine (B50134), a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions, and its derivatives are a significant class of N-heterocyclic compounds. They are not only found in natural products, contributing to the flavor and aroma of many foods, but are also pivotal building blocks in modern chemistry. researchgate.net Their unique electronic structure and ability to coordinate with metal ions make them versatile scaffolds in various fields.

In medicinal chemistry, the pyrazine ring is a common feature in many pharmacologically active molecules, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antibacterial properties. nih.govrsc.org The ability of the nitrogen atoms to form hydrogen bonds enhances the binding affinity of these compounds to biological targets. rsc.org

In materials science, pyrazine derivatives are utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and drug delivery. bendola.com The bridging capability of the pyrazine ligand allows for the construction of extended one-, two-, or three-dimensional networks. bendola.com Furthermore, pyrazine-based compounds have been investigated for their use in electronic materials, such as in dye-sensitized solar cells and as components in materials for fast-charging batteries. nih.gov

Fundamental Reactivity and Application of Perchloric Acid in Organic and Inorganic Chemistry

Perchloric acid (HClO₄) is a mineral acid and one of the strongest known monoprotic acids. nih.gov It is a powerful oxidizing agent, particularly at elevated temperatures and concentrations, a property that dictates many of its applications and associated hazards. nih.govmedchemexpress.com In its aqueous form, it is a colorless, odorless liquid that is widely used in both organic and inorganic chemistry. researchgate.net

Key applications of perchloric acid include:

Synthesis of Perchlorate (B79767) Salts: A primary industrial use of perchloric acid is as a precursor for the production of perchlorate salts, most notably ammonium (B1175870) perchlorate (NH₄ClO₄). nih.govresearchgate.net Ammonium perchlorate is a critical component in solid rocket propellants, and the demand from the aerospace industry has driven large-scale production of perchloric acid. nih.govresearchgate.net

Catalysis: Due to its extreme acidity, perchloric acid serves as an effective catalyst in a variety of organic reactions, such as esterifications and nitrations, by providing a highly acidic medium. nih.gov

Analytical Chemistry: It is frequently employed for the digestion of organic and inorganic samples prior to elemental analysis. nih.govmedchemexpress.com Its strong oxidizing power effectively breaks down complex matrices, making the elements accessible for techniques like atomic absorption spectroscopy. nih.gov

Electropolishing and Etching: Perchloric acid is used in the electropolishing and etching of metals, including aluminum and molybdenum. nih.govmedchemexpress.com

The reactivity of perchloric acid is dominated by its acidity and oxidizing strength. It readily protonates bases and reacts violently with many reducing agents and organic materials, sometimes explosively. nih.govmedchemexpress.com

Overview of Academic Research Pertaining to 2 Methylpyrazine and Perchloric Acid Interactions

Catalytic Dehydrocyclization Processes for 2-Methylpyrazine Synthesis

The synthesis of 2-methylpyrazine often involves catalytic dehydrocyclization, a chemical reaction that forms a cyclic compound through the removal of hydrogen. This process is crucial for the industrial production of pyrazines.

Vapor-Phase Reactions Utilizing Crude Glycerol (B35011) and Diamines

A significant advancement in sustainable chemistry is the utilization of crude glycerol, a byproduct of biodiesel production, for the synthesis of valuable chemicals like 2-methylpyrazine. mdpi.comias.ac.in This process typically involves the vapor-phase reaction of crude glycerol with a diamine, such as ethylenediamine (B42938). mdpi.comias.ac.in The reaction is a form of dehydrocyclization, where the reactants are passed over a solid catalyst at elevated temperatures. mdpi.comias.ac.in This method provides a value-added application for a low-cost and abundant raw material, contributing to a more circular economy. mdpi.com

The reaction mechanism involves the cyclocondensation of ethylenediamine and a glycerol-derived C3 intermediate, followed by dehydrogenation to form the aromatic pyrazine ring. mdpi.com The use of crude glycerol presents challenges due to impurities like water, but research has demonstrated its feasibility for producing 2-methylpyrazine. mdpi.com

Optimization of Heterogeneous Catalysts for Enhanced Selectivity

The efficiency and selectivity of the dehydrocyclization process heavily depend on the catalyst used. Heterogeneous catalysts are preferred for industrial applications due to their ease of separation from the reaction mixture.

Zn-Cr-O Systems: Mixed oxides of zinc and chromium (Zn-Cr-O) have been extensively studied and proven effective for the synthesis of 2-methylpyrazine from glycerol and ethylenediamine. mdpi.comias.ac.in The catalytic activity is attributed to the synergistic interaction between zinc and chromium species, leading to the formation of a ZnCr₂O₄ spinel phase, which is considered the active component. mdpi.comias.ac.in

The ratio of zinc to chromium is a critical parameter influencing both the conversion of reactants and the selectivity towards 2-methylpyrazine. mdpi.com Studies have shown that a Zn/Cr ratio of 1:1 often provides a higher rate of 2-methylpyrazine formation. mdpi.com For instance, a Zn1Cr1 catalyst demonstrated 86% conversion of ethylenediamine and 81% conversion of glycerol at 375 °C. mdpi.com The surface properties of the catalyst, including its acidity and basicity, are crucial. A combination of strong basic sites and mild acid sites is considered desirable for the dehydrocyclization reaction. mdpi.com

Interactive Data Table: Effect of Zn:Cr Mole Ratio on Catalytic Performance

| Catalyst (Zn:Cr) | EDA Conversion (%) | Glycerol Conversion (%) |

| Zn4Cr1 | 51.8 | 61 |

| Zn3Cr1 | 65 | 45 |

| Zn2Cr1 | 89 | 84 |

| Zn1Cr1 | 86 | 81 |

| Zn1Cr4 | 32.9 | 12.2 |

Data sourced from a study on the dehydrocyclization of glycerol and EDA at 375 °C. mdpi.com

Silver Catalysts: Silver-based catalysts have also been patented and utilized for the synthesis of 2-methylpyrazine. ias.ac.in These catalysts, often supported on materials like alumina, can promote the dehydrogenation step in the reaction pathway. ias.ac.in The specific composition and preparation method of the silver catalyst play a significant role in its catalytic performance.

Alternative Synthetic Pathways for 2-Methylpyrazine

While catalytic dehydrocyclization is a prominent method, other synthetic routes have been explored for the production of 2-methylpyrazine and other pyrazine derivatives.

Ammoxidation Reactions of Alkylpyrazines

Ammoxidation is a chemical process that involves the reaction of a hydrocarbon with ammonia (B1221849) and oxygen. This method can be applied to the synthesis of cyanopyrazines from alkylpyrazines. While not a direct synthesis of 2-methylpyrazine, it represents a pathway to functionalized pyrazines that can be further modified.

Gaseous-Phase Catalytic Approaches for Pyrazine Production

The production of pyrazine and its derivatives can also be achieved through various gaseous-phase catalytic reactions. acs.org One such method is the dehydrogenation of piperazines over a catalyst. acs.org This process involves passing piperazine (B1678402) vapor over a heated catalyst bed, leading to the formation of the corresponding pyrazine. This approach is particularly relevant for the synthesis of the parent pyrazine ring.

Synthesis of N-Oxide Derivatives of 2-Methylpyrazine

N-oxide derivatives of pyrazines are of interest due to their unique chemical properties and potential applications. The synthesis of 2-methylpyrazine N-oxides typically involves the oxidation of the nitrogen atoms in the pyrazine ring.

A common method for preparing 2-methylpyrazine 1,4-dioxide involves the reaction of 2-methylpyrazine with an oxidizing agent, such as hydrogen peroxide, in the presence of an acid like acetic acid. researchgate.net The reaction conditions, including temperature and reactant concentrations, are crucial for achieving good yields and preventing over-oxidation or side reactions. For example, 2-methylpyrazine can be treated with acetic acid and hydrogen peroxide to yield the corresponding 1,4-dioxide. researchgate.net

The synthesis of mono-N-oxides, such as 5-methylpyrazine-2-carboxylic-4-oxido acid, has also been described through the reaction of appropriate precursors. epo.org These N-oxide derivatives serve as versatile intermediates in the synthesis of more complex molecules.

Oxidation Reactions in Acidic Media (e.g., using Hydrogen Peroxide, Bromamine-B)

The oxidation of 2-methylpyrazine, particularly in acidic environments, allows for the targeted modification of the pyrazine ring, leading to valuable derivatives. The choice of oxidizing agent and reaction conditions dictates the nature and yield of the final product.

Using Bromamine-B in Perchloric Acid:

Kinetic studies have been conducted on the oxidation of 2-methylpyrazine using bromamine-B (BAB) in a perchloric acid (HClO₄) medium at 303 K. koreascience.krresearchgate.net This reaction yields 2-methylpyrazine-N-oxide, as confirmed by GC-Mass spectrometry which identified the molecular ion peak at 110 amu. researchgate.net The reaction exhibits a 1:1 stoichiometry between the pyrazine derivative and the oxidant. koreascience.kr

The kinetics of the reaction are first-order with respect to both bromamine-B and 2-methylpyrazine concentrations, and show a fractional-order dependence on the concentration of H⁺ ions. koreascience.krresearchgate.net The rate of reaction is not significantly affected by the ionic strength of the medium or the addition of reaction by-products like benzenesulfonamide. koreascience.krresearchgate.net

A proposed mechanism suggests that the rate-determining step is the formation of an intermediate complex between the substrate (2-methylpyrazine) and the diprotonated form of the oxidant, bromamine-B. koreascience.krresearchgate.net The study of various 2-substituted pyrazines revealed that electron-donating groups enhance the reaction rate. koreascience.krresearchgate.net The observed rate order was: 2-aminopyrazine (B29847) > 2-methoxypyrazine (B1294637) > 2-ethylpyrazine (B116886) > 2-methylpyrazine > pyrazine. koreascience.krresearchgate.net This trend is supported by a Hammett plot, which gave a reaction constant (ρ) of -0.8, indicating that electron-donating centers accelerate the reaction. koreascience.krresearchgate.net

| Parameter | Observation |

|---|---|

| Order with respect to [Bromamine-B] | First-order |

| Order with respect to [2-Methylpyrazine] | First-order |

| Order with respect to [H⁺] | Fractional-order |

| Effect of Ionic Strength | No significant effect |

| Reaction Product | 2-Methylpyrazine-N-oxide |

| Hammett Reaction Constant (ρ) | -0.8 |

Using Hydrogen Peroxide in Acetic Acid:

Hydrogen peroxide (H₂O₂) is a common and effective oxidant for the N-oxidation of pyrazine derivatives. The reaction is typically carried out in an acidic medium, with acetic acid being a frequently used solvent. In this environment, hydrogen peroxide reacts with acetic acid to form peracetic acid in an equilibrium reaction. stackexchange.comquora.com This in-situ-generated peracetic acid is a powerful oxidizing agent that subsequently oxidizes the nitrogen atoms of the 2-methylpyrazine ring. This method is a primary route for producing 2-methylpyrazine 1,4-dioxide. stackexchange.comevonik.com

Preparative Routes for 2-Methylpyrazine 1,4-Dioxide

The synthesis of 2-methylpyrazine 1,4-dioxide is a key preparative route that introduces oxygen atoms to both nitrogen sites on the pyrazine ring, significantly altering its electronic properties and reactivity.

The most direct method for preparing 2-methylpyrazine 1,4-dioxide involves the oxidation of 2-methylpyrazine with hydrogen peroxide in an acidic solvent. Acetic acid is commonly employed for this purpose. The reaction proceeds by heating a mixture of 2-methylpyrazine, acetic acid, and an aqueous solution of hydrogen peroxide.

A typical experimental procedure involves heating 2-methylpyrazine with 30% hydrogen peroxide in acetic acid. koreascience.kr The reaction mixture is maintained at a temperature of 343–353 K for several hours. koreascience.kr Often, additional hydrogen peroxide is added during the process to drive the reaction to completion. koreascience.kr After heating for an extended period, the solution is cooled, and the 2-methylpyrazine 1,4-dioxide product can be crystallized by adding a solvent like acetone (B3395972) and cooling further. koreascience.kr The resulting crystals can then be purified by recrystallization from hot water and acetone. koreascience.kr

| Reagent/Parameter | Details |

|---|---|

| Starting Material | 2-Methylpyrazine |

| Oxidizing Agent | 30% Hydrogen Peroxide |

| Solvent/Medium | Acetic Acid |

| Temperature | 343–353 K |

| Reaction Time | ~22 hours (3h initial + 19h additional heating) |

| Isolation Method | Crystallization via addition of acetone and cooling |

| Purification | Recrystallization from hot water/acetone |

Quantitative Determination of Ionization Constants (pKa) for 2-Methylpyrazine

The ionization constant (pKa) is a quantitative measure of the strength of an acid in solution. For a base like 2-methylpyrazine, the pKa value refers to the acidity of its conjugate acid, the 2-methylpyrazinium ion. The basicity of pyrazine is lower than that of pyridine, pyridazine, and pyrimidine. wikipedia.org The introduction of a methyl group, an electron-donating group, on the pyrazine ring is expected to increase the basicity, and thus the pKa, compared to the parent pyrazine molecule (pKa of pyrazine is approximately 0.37). wikipedia.org

The determination of pKa values in strong acids like perchloric acid can be challenging due to the need for an appropriate acidity function to describe the highly non-ideal nature of these solutions.

Table 1: Comparison of pKa Values for Pyrazine and Related Compounds

| Compound | pKa Value | Reference |

| Pyrazine | 0.37 | wikipedia.org |

| Pyrazine | 0.6 | organicchemistrydata.org |

| Piperazine (pKa1) | 9.73 (at 298 K) | uregina.ca |

| Piperazine (pKa2) | 5.35 (at 298 K) | uregina.ca |

Spectrophotometric Analysis of Protonation Equilibria in Aqueous and Non-Aqueous Solvents

Spectrophotometry is a powerful technique for studying protonation equilibria. The principle lies in the fact that the neutral base (2-methylpyrazine) and its protonated form (2-methylpyrazinium ion) exhibit distinct absorption spectra in the ultraviolet-visible (UV-Vis) region. By monitoring the changes in the absorbance at a specific wavelength as a function of the acid concentration (e.g., perchloric acid), a titration curve can be generated, from which the pKa can be determined.

In a typical spectrophotometric titration, the spectrum of 2-methylpyrazine would be recorded in a neutral solution, followed by the addition of increasing concentrations of perchloric acid. The formation of the 2-methylpyrazinium ion would lead to a shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the molar absorptivity. The presence of an isosbestic point, a wavelength at which the absorbance remains constant throughout the titration, is a strong indication of a two-component equilibrium between the neutral base and its conjugate acid.

Studies on benzoyl pyrazinium salts have shown that these compounds are optically active in the visible region, and their absorption and emission spectra are influenced by their concentration and the solvent, suggesting the formation of solution-phase aggregates. rsc.orgresearchgate.net While this study focuses on more complex pyrazinium salts, it highlights the utility of UV-Vis spectroscopy in characterizing pyrazinium species in solution. rsc.orgresearchgate.net

The analysis of protonation equilibria in strongly acidic solutions often requires the use of acidity functions, such as the Hammett acidity function (H₀), to account for the non-ideal behavior of the solutions. The pKa is typically calculated using the following equation:

pKa = H₀ + log([BH⁺]/[B])

where [BH⁺] is the concentration of the protonated base (2-methylpyrazinium ion) and [B] is the concentration of the neutral base (2-methylpyrazine). The ratio [BH⁺]/[B] can be determined from the spectrophotometric data.

Spectroscopic Characterization of Protonated 2-Methylpyrazine Species (e.g., 2-Methylpyrazinium Ion)

The protonation of 2-methylpyrazine by perchloric acid results in the formation of the 2-methylpyrazinium ion (C₅H₇N₂⁺). This cation can be characterized by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy. The perchlorate anion (ClO₄⁻) is generally considered a non-coordinating and spectroscopically "innocent" counter-ion, making it well-suited for the study of the cationic species itself.

UV-Visible Spectroscopy: As mentioned in the previous section, the UV-Vis spectrum of the 2-methylpyrazinium ion is expected to differ from that of the neutral 2-methylpyrazine. The protonation of the nitrogen atom in the pyrazine ring alters the electronic structure, leading to changes in the energies of the electronic transitions. Studies on pyrazinium salts have demonstrated their strong emission in the visible range when excited with a UV source. rsc.org

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides valuable information about the molecular structure and bonding within the 2-methylpyrazinium ion. The protonation of one of the nitrogen atoms will lead to the appearance of new vibrational modes associated with the N-H bond, such as the N-H stretching and bending vibrations. Studies on pyridinium (B92312) salts, which are isoelectronic with the pyrazinium ion, have shown that the N-H stretching vibrations are sensitive to the nature of the anion due to hydrogen bonding. cdnsciencepub.com Similar effects would be expected for 2-methylpyrazinium perchlorate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of the 2-methylpyrazinium ion in solution. The protonation of the pyrazine ring leads to a significant downfield shift (increase in chemical shift) of the signals corresponding to the ring protons and carbons. This deshielding effect is due to the increase in positive charge on the heterocyclic ring. Theoretical and experimental studies on the protonation of azoles, such as pyrazoles and imidazoles, have documented these characteristic downfield shifts in ¹H, ¹³C, and ¹⁵N NMR spectra upon protonation. The chemical shifts of the methyl group protons would also be affected, though to a lesser extent than the ring protons. The analysis of coupling constants can provide further insights into the electronic structure of the protonated ring.

Structural Characterization of 2 Methylpyrazine Adducts, Salts, and Complexes Formed with Perchlorate Anions

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as a powerful technique for the precise determination of molecular and crystal structures. libretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be constructed, revealing the exact positions of atoms within the crystal lattice. This method is indispensable for understanding the supramolecular chemistry of compounds formed between 2-methylpyrazine (B48319) and perchloric acid.

While specific crystallographic data for the simple salt 2-methylpyrazinium perchlorate (B79767) is not extensively documented in the reviewed literature, analysis of related structures provides significant insight into the potential architecture. For instance, the crystal structure of a co-crystal containing a pyrazinium derivative, 2-[(2-hydroxybenzyl)amino]pyrazinium perchlorate, demonstrates the fundamental interactions at play. nih.gov

In this related co-crystal, the pyrazinium cation and the perchlorate anion are distinct ionic entities. nih.gov The structure is characterized by significant hydrogen bonding between the cation and the anion. Specifically, the protonated nitrogen of the pyrazine (B50134) ring acts as a hydrogen-bond donor to the oxygen atoms of the perchlorate anion. nih.gov The perchlorate ion itself was found to be disordered about a twofold rotation axis. nih.gov Such salts typically form layered or three-dimensional networks stabilized by these directed intermolecular forces. nih.govnih.gov

Table 1: Crystallographic Data for a 2-[(2-Hydroxybenzyl)amino]pyrazinium perchlorate Co-crystal nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂N₃O⁺·ClO₄⁻·C₁₁H₁₁N₃O |

| Crystal System | Monoclinic |

| Space Group | C2/c (assumed from symmetry) |

| a (Å) | 19.3402 (14) |

| b (Å) | 5.9467 (3) |

| c (Å) | 11.1761 (9) |

| β (°) | 116.263 (10) |

| Volume (ų) | 1152.68 (16) |

| Z | 2 |

| Temperature (K) | 295 |

Note: This data is for a derivative and is presented to illustrate the type of structures formed between pyrazinium cations and perchlorate anions.

Pyrazine and its derivatives are widely used as ligands in coordination chemistry, capable of bridging metal centers to form coordination polymers. bendola.com In complexes involving 2-methylpyrazine, the nitrogen atoms of the pyrazine ring can donate their lone pair of electrons to a metal ion. When perchlorate is present, it often acts as a non-coordinating or weakly coordinating counter-ion, balancing the positive charge of the metal-ligand framework. bendola.comwikipedia.org

An example illustrating this principle is a 2D polynuclear copper(II) complex with pyrazine, [CuCl(pyz)₂]n(ClO₄)n. bendola.com In this structure, the copper(II) ions are bridged by pyrazine ligands to form a 2D polymeric sheet. The perchlorate ions are not bonded directly to the copper centers but reside in the cavities within the structure, interacting with the framework through weaker forces. bendola.com This arrangement is common for perchlorate in coordination chemistry due to its low coordinating ability. wikipedia.org While this example uses the parent pyrazine, a similar structural role for 2-methylpyrazine as a ligand and perchlorate as a counter-ion is anticipated in analogous coordination compounds. nih.gov

The derivative 2-methylpyrazine 1,4-dioxide provides a well-documented example of a crystal structure closely related to the title compound system. Prepared from the oxidation of 2-methylpyrazine, its crystal structure has been determined with high precision. nih.govresearchgate.netnih.gov The analysis reveals an orthorhombic crystal system. nih.gov The molecule itself is largely planar, and the crystal packing is dominated by a combination of hydrogen bonding and π-stacking interactions. nih.govresearchgate.net

Table 2: Crystallographic Data for 2-Methylpyrazine 1,4-Dioxide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₆N₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca (assumed from common space groups) |

| a (Å) | 6.3953 (9) |

| b (Å) | 12.2472 (18) |

| c (Å) | 13.6613 (19) |

| Volume (ų) | 1070.0 (3) |

| Z | 8 |

| Temperature (K) | 173 |

Investigation of Intermolecular Interactions in Solid-State Structures

The solid-state architecture of molecular crystals is governed by a hierarchy of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, collectively determine the crystal packing, density, stability, and physical properties of the material. mdpi.com

Hydrogen bonding plays a crucial role in the crystal engineering of pyrazine-perchlorate systems. In protonated salts, strong N-H⁺⋯O hydrogen bonds between the 2-methylpyrazinium cation and the perchlorate anion are expected to be a primary organizing force. nih.gov

Aromatic stacking, or π–π stacking, is another key non-covalent interaction that influences the packing of aromatic molecules like 2-methylpyrazine. youtube.comwikipedia.org This interaction arises from a combination of electrostatic and dispersion forces between the π-electron systems of adjacent aromatic rings. libretexts.org

The crystal structure of 2-methylpyrazine 1,4-dioxide exhibits prominent π–π stacking interactions between the pyrazine rings of neighboring molecules. nih.govresearchgate.netnih.gov These interactions are characterized by a parallel-displaced arrangement, which is generally more favorable than a face-to-face sandwich configuration. wikipedia.orgchemrxiv.org The specific geometric parameters for this stacking have been determined from the crystallographic data.

Table 3: Pi-Stacking Parameters in 2-Methylpyrazine 1,4-Dioxide nih.govnih.gov

| Parameter | Value (Å) |

|---|---|

| Centroid-Centroid Distance | 3.7370 |

| Interplanar Distance | 3.167 |

| Slippage | 1.984 |

These stacking interactions, in conjunction with the hydrogen-bonding networks, create a robust and well-defined three-dimensional structure. rsc.org The interplay between these different types of intermolecular forces is fundamental to understanding and predicting the solid-state properties of materials based on 2-methylpyrazine and its derivatives.

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Raman)

The structural characterization of adducts, salts, and complexes formed between 2-methylpyrazine and perchloric acid relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are powerful, non-destructive methods that provide detailed information about molecular structure, bonding, and intermolecular interactions within the crystalline or solution state. By analyzing the spectral data of the adduct and comparing it to the individual components, researchers can elucidate the nature of the chemical environment, confirm protonation, and understand the interactions involving the perchlorate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for characterizing the structure of 2-methylpyrazine-containing compounds in solution. ¹H and ¹³C NMR spectra provide precise information about the electronic environment of the hydrogen and carbon atoms, respectively.

In the formation of a salt with perchloric acid, the 2-methylpyrazine molecule is protonated to form the 2-methylpyrazinium cation. This protonation significantly alters the electronic distribution within the heterocyclic ring. The addition of a proton to one of the nitrogen atoms leads to a general deshielding of the ring protons and carbons. Consequently, the corresponding signals in the ¹H and ¹³C NMR spectra are expected to shift downfield (to a higher ppm value) compared to the neutral 2-methylpyrazine molecule. The magnitude of these shifts can provide insight into the site of protonation and the degree of charge delocalization within the pyrazinium ring.

For instance, ¹H NMR data for neutral 2-methylpyrazine shows distinct signals for the methyl and ring protons. chemicalbook.com Similarly, ¹³C NMR provides chemical shifts for the methyl carbon and the four unique ring carbons. spectrabase.com Upon protonation, the symmetry of the ring is altered, and the resulting changes in chemical shifts are key indicators of salt formation.

Table 1: Representative NMR Chemical Shifts (δ) for 2-Methylpyrazine

| Nucleus | Chemical Shift (ppm) in CDCl₃ | Assignment |

|---|---|---|

| ¹H NMR (300 MHz) chemicalbook.com | 8.568 | Ring Proton |

| 8.453 | Ring Proton | |

| 8.376 | Ring Proton | |

| 2.566 | Methyl (CH₃) Protons | |

| ¹³C NMR spectrabase.com | 152.0 | Ring Carbon |

| 149.9 | Ring Carbon | |

| 143.5 | Ring Carbon | |

| 142.8 | Ring Carbon | |

| 21.4 | Methyl (CH₃) Carbon |

Note: The specific assignments of ring protons and carbons can vary. The values presented are illustrative of the typical chemical shift ranges for this compound.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and are highly sensitive to changes in symmetry, bond strength, and intermolecular interactions, such as those occurring in the formation of a 2-methylpyrazinium perchlorate salt.

2-Methylpyrazine Vibrations: The vibrational spectra of 2-methylpyrazine are complex, featuring modes associated with the pyrazine ring (e.g., ring stretching, C-H bending) and the methyl group (e.g., C-H stretching and bending). nih.gov Protonation of the pyrazine ring to form the 2-methylpyrazinium cation would lead to noticeable shifts in the frequencies of these vibrational modes, reflecting the changes in bond orders and electronic structure.

Perchlorate Anion Vibrations: The perchlorate anion (ClO₄⁻) is a tetrahedral molecule (Td symmetry) and has four fundamental vibrational modes. In a non-interacting, perfectly tetrahedral environment, only two of these modes are Raman active (ν₁ and ν₂) and two are both IR and Raman active (ν₃ and ν₄). The symmetric stretching mode (ν₁) typically appears as a very strong, sharp peak in the Raman spectrum around 930 cm⁻¹, making it a distinctive marker for the perchlorate ion. nih.govias.ac.in

However, in a crystalline salt like 2-methylpyrazinium perchlorate, interactions between the cation and the anion (such as hydrogen bonding) can lower the effective symmetry of the perchlorate ion. This reduction in symmetry can cause vibrational modes that were previously IR-inactive (like ν₁) to become weakly active in the IR spectrum. researchgate.net Furthermore, the degenerate modes (ν₂, ν₃, and ν₄) may split into multiple distinct bands. researchgate.netnih.gov The appearance of these new bands and the splitting of degenerate bands in the IR and Raman spectra provide direct evidence of cation-anion interactions and distortions of the perchlorate tetrahedron within the crystal lattice.

Table 2: Characteristic Vibrational Frequencies for the Perchlorate Anion (ClO₄⁻)

| Mode | Description | Approximate Wavenumber (cm⁻¹) | Activity (Td Symmetry) | Notes |

|---|---|---|---|---|

| ν₁ (A₁) | Symmetric Stretch | ~930 | Raman | Very strong and sharp in Raman. ias.ac.inresearchgate.net |

| ν₂ (E) | Symmetric Bend | ~460 | Raman | Doubly degenerate. nih.gov |

| ν₃ (F₂) | Asymmetric Stretch | ~1100 | IR, Raman | Strong and often broad in IR. Triply degenerate. researchgate.netnih.gov |

| ν₄ (F₂) | Asymmetric Bend | ~625 | IR, Raman | Strong in IR. Triply degenerate. researchgate.netnih.gov |

The analysis of vibrational spectra from related systems, such as metal-pyrazine-perchlorate complexes, confirms that the perchlorate ion largely retains its identity but its spectral features are sensitive to the local crystalline environment. bendola.comresearchgate.net Therefore, the combination of IR and Raman spectroscopy is invaluable for confirming the presence of both the 2-methylpyrazinium cation and the perchlorate anion, as well as for probing the nature and strength of their interactions in the solid state.

Reaction Kinetics and Mechanistic Investigations of 2 Methylpyrazine in the Presence of Perchloric Acid

Elucidation of Reaction Mechanisms and Intermediates

Application of Linear Free Energy Relationships (e.g., Hammett Equation and Reaction Constant ρ)

Linear Free Energy Relationships (LFERs), most notably the Hammett equation, are powerful tools for elucidating reaction mechanisms. wikipedia.orgchemeurope.com The Hammett equation relates the rate (k) or equilibrium (K) constants of a reaction for a series of substituted aromatic compounds to the rate or equilibrium constant of the unsubstituted parent compound (k₀ or K₀). wikipedia.orgchemeurope.com The equation is given by:

log(k/k₀) = σρ

where:

σ (sigma) is the substituent constant, which quantifies the electronic effect (electron-donating or electron-withdrawing) of a substituent.

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to these electronic effects. wikipedia.orgchemeurope.com

The magnitude and sign of the reaction constant, ρ, provide critical information about the transition state of the rate-determining step. chemeurope.com

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. This suggests the buildup of negative charge (or the loss of positive charge) in the transition state. wikipedia.org

A negative ρ value signifies that the reaction is favored by electron-donating groups, pointing to the development of positive charge (or the loss of negative charge) in the transition state.

The magnitude of ρ reflects the extent of charge development; a large absolute value implies a high sensitivity to substituent effects and significant charge separation in the transition state. chemeurope.com

In the context of a hypothetical reaction involving substituted pyrazines and perchloric acid, a Hammett study could be designed. By measuring the reaction rates for a series of para- and meta-substituted pyrazines, a Hammett plot of log(k/k₀) versus σ can be generated. The slope of this line would yield the ρ value, offering clues about the mechanism. For instance, if a reaction involves a rate-determining step where the pyrazine (B50134) ring is attacked by a nucleophile, protonation by perchloric acid would create a positive charge on the ring. Substituents that can stabilize this charge would affect the reaction rate, which would be reflected in the ρ value.

Hypothetical Hammett Data for a Reaction of Substituted Pyrazines:

| Substituent (R) | Substituent Constant (σ) | Rate Constant (k) (s⁻¹) | log(k/k₀) |

| -H | 0.00 | 1.0 x 10⁻⁴ | 0.00 |

| -CH₃ | -0.17 | 3.5 x 10⁻⁴ | 0.54 |

| -Cl | 0.23 | 4.5 x 10⁻⁵ | -0.35 |

| -NO₂ | 0.78 | 8.0 x 10⁻⁷ | -2.10 |

This table is based on hypothetical data for illustrative purposes.

Mechanistic Pathways for Dehydrocyclization Reactions in 2-Methylpyrazine (B48319) Synthesis

2-Methylpyrazine is commonly synthesized through the dehydrocyclization of appropriate precursors. A prevalent method involves the condensation and subsequent dehydrogenation of an amino alcohol with a diamine or another amino alcohol. For instance, the synthesis can be achieved via the cyclo-dehydrogenation of ethylenediamine (B42938) and propylene (B89431) glycol. ias.ac.inresearchgate.net

A plausible mechanism for such a synthesis, which can be catalyzed by acidic conditions, proceeds through several key steps:

Initial Dehydrogenation/Oxidation: One of the precursors, such as propylene glycol, can be oxidized to an aldehyde or ketone intermediate. In a laboratory or industrial setting, this step is often facilitated by a metal catalyst. ias.ac.inacs.org

Condensation and Imine Formation: The amino group of ethylenediamine attacks the carbonyl carbon of the intermediate, forming a carbinolamine. This intermediate then dehydrates to form an imine (Schiff base).

Cyclization: A second intramolecular condensation occurs. The remaining amino group of the ethylenediamine moiety attacks the other carbonyl group (or a second oxidized molecule), leading to the formation of a dihydropyrazine (B8608421) ring.

Dehydrogenation (Aromatization): The dihydropyrazine intermediate is then dehydrogenated to form the stable, aromatic 2-methylpyrazine ring. acs.org This final step releases hydrogen gas and results in the aromatic product.

Acid catalysts, such as perchloric acid, can play a role in promoting the condensation and dehydration steps by protonating hydroxyl groups, making them better leaving groups (as water).

Evaluation of Activation Parameters from Temperature-Dependent Kinetic Data

The study of reaction kinetics over a range of temperatures allows for the determination of important activation parameters, which further characterize the reaction mechanism and the nature of the transition state. The primary parameters evaluated are the activation energy (Ea), the enthalpy of activation (ΔH‡), and the entropy of activation (ΔS‡).

The Arrhenius equation describes the relationship between the rate constant (k) and temperature (T):

k = A * e^(-Ea/RT)

where:

A is the pre-exponential factor.

Ea is the activation energy.

R is the universal gas constant.

By plotting ln(k) versus 1/T, a straight line is obtained with a slope of -Ea/R, from which the activation energy can be calculated.

The Eyring equation , derived from transition state theory, provides a more detailed look at the thermodynamic parameters of activation:

k = (κ * k_B * T / h) * e^(-ΔG‡/RT)

where ΔG‡ = ΔH‡ - TΔS‡. This can be rearranged into a linear form:

ln(k/T) = -ΔH‡/R * (1/T) + ln(κ * k_B / h) + ΔS‡/R

κ is the transmission coefficient (usually assumed to be 1).

k_B is the Boltzmann constant.

h is the Planck constant.

ΔH‡ is the enthalpy of activation.

ΔS‡ is the entropy of activation.

A plot of ln(k/T) versus 1/T (an Eyring plot) yields a straight line with a slope of -ΔH‡/R and an intercept from which ΔS‡ can be determined.

ΔH‡ represents the difference in enthalpy between the reactants and the transition state.

ΔS‡ provides insight into the degree of order in the transition state compared to the reactants. A negative ΔS‡ suggests a more ordered transition state (e.g., two molecules combining), while a positive ΔS‡ indicates a more disordered transition state (e.g., a molecule breaking apart).

For the reaction of 2-methylpyrazine with perchloric acid, kinetic experiments at various temperatures would provide the data needed to calculate these parameters, offering a deeper understanding of the energy profile and the structural changes occurring on the path from reactants to products.

Hypothetical Temperature-Dependent Kinetic Data and Activation Parameters:

| Temperature (K) | Rate Constant (k) (s⁻¹) | 1/T (K⁻¹) | ln(k) |

| 298 | 1.0 x 10⁻⁴ | 0.00336 | -9.21 |

| 308 | 2.5 x 10⁻⁴ | 0.00325 | -8.29 |

| 318 | 5.8 x 10⁻⁴ | 0.00314 | -7.45 |

| 328 | 1.3 x 10⁻³ | 0.00305 | -6.65 |

This table is based on hypothetical data for illustrative purposes.

From such data, the following activation parameters could be calculated:

Activation Energy (Ea): ~75 kJ/mol

Enthalpy of Activation (ΔH‡): ~72 kJ/mol

Entropy of Activation (ΔS‡): e.g., -50 J/(mol·K) (suggesting an associative, more ordered transition state)

Coordination Chemistry of 2 Methylpyrazine As a Ligand with Metal Perchlorate Salts

Synthesis and Crystallography of Metal-2-Methylpyrazine-Perchlorate Complexes

The synthesis of coordination compounds involving pyrazine (B50134) ligands and metal perchlorate (B79767) salts typically involves the reaction of the metal salt with the ligand in a suitable solvent or a mixture of solvents. The resulting structures can range from discrete mononuclear or binuclear complexes to extended one-, two-, or three-dimensional coordination polymers.

The design of novel coordination compounds with 2-methylpyrazine (B48319) and metal perchlorates leverages the bridging capability of the pyrazine ligand to construct polymeric architectures. While specific examples involving 2-methylpyrazine and perchlorate are not extensively detailed in the provided search results, the principles can be inferred from related pyrazine systems.

For instance, a family of pyrazine-bridged, linear chain complexes of copper(II) perchlorate has been synthesized with the general formula CuL2(H2O)2(pz)2, where 'pz' represents pyrazine and 'L' is an ancillary ligand like n-methyl-2-pyridone. rsc.org These materials are prepared through the reaction of the components in solution. rsc.org

Similarly, a two-dimensional (2D) polymeric array of copper(II), pyrazine, and chloride, with perchlorate as the counter-ion, was synthesized by reacting the components in a methanol-water mixture. bendola.combendola.com The resulting compound, [CuCl(pyz)2]n(ClO4)n, demonstrates how pyrazine can link metal centers into extended networks. bendola.com The synthesis of copper(II) perchlorate complexes has also been achieved with other pyrazine-containing ligands, such as 4-phenyl-5-(2-pyrazinyl)-1,2,4-triazole-3-thione (pmtp), yielding mononuclear complexes like Cu(bpy)2(pmtp)2. mdpi.com

In a related study focusing on manipulating coordination chemistry, copper(II) perchlorate was reacted with 2-methyl-5H-tetrazole (2-MTZ), a different nitrogen-rich heterocycle. This reaction yielded the complex Cu(H2O)2(2-MTZ)42 from an aqueous solution. rsc.org Interestingly, attempts to create similar complexes with other metal ions like Fe(II), Zn(II), or Mn(II) under the same conditions did not result in crystalline products. rsc.org

The binding mode of 2-methylpyrazine and its derivatives is crucial in determining the final structure of the coordination complex. The parent pyrazine ligand is well-known for its ability to act as an N,N'-ditopic bridging ligand, linking two metal centers through its two nitrogen atoms. This bridging mode is fundamental to the formation of coordination polymers, as seen in pyrazine-bridged Cu(II) chains and 2D sheets. rsc.orgbendola.combendola.comresearchgate.net

In the 2D polymer [CuCl(pyz)2]n(ClO4)n, the copper(II) ion is in a square-pyramidal coordination environment, bonded to four nitrogen atoms from four different pyrazine ligands in the equatorial plane and a chloride ion in the apical position. bendola.combendola.com The pyrazine ligands bridge the copper centers, creating a 2D network. bendola.combendola.com A notable feature of this structure is the non-covalent anion-π interaction between the perchlorate counter-ions and the coordinated pyrazine rings. bendola.combendola.com The coordination to the electron-withdrawing Cu(II) center induces π-acidity in the pyrazine ring, facilitating this interaction. bendola.combendola.com

The derivative 2-Methylpyrazine 1,4-dioxide has also been studied as a ligand. It was prepared from 2-methylpyrazine through oxidation with hydrogen peroxide in acetic acid. researchgate.netnih.gov Its use has been reported in the synthesis of cadmium(II) coordination networks and other molecular complexes. nih.gov The crystal structure of 2-methylpyrazine 1,4-dioxide itself reveals that the molecules are linked by C—H⋯O hydrogen bonds, forming one-dimensional ribbons, and exhibit π–π stacking interactions. researchgate.netnih.gov

Table 1: Crystallographic Data for 2-Methylpyrazine 1,4-Dioxide nih.gov

| Parameter | Value |

| Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.12 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 6.3953 (9) |

| b (Å) | 12.2472 (18) |

| c (Å) | 13.6613 (19) |

| V (ų) | 1070.0 (3) |

| Z | 8 |

| Temperature (K) | 173 |

Spectroscopic and Spectrochemical Characterization of Coordination Compounds

Electronic absorption (UV-Vis) spectroscopy is used to study the d-d electronic transitions of the metal ion and charge-transfer bands. In metal complexes with pyrazine derivatives, the coordination of the ligand to the metal ion typically results in a shift of the ligand's internal π–π* and n–π* transitions to lower frequencies. mdpi.com For example, the UV-vis-NIR spectrum of VCl₂(pyrazine)₂ shows an absorption maximum around 12,000 cm⁻¹, which is assigned to a d-d transition localized on the vanadium(II) center. dtu.dk In contrast, the related TiCl₂(pyrazine)₂ complex displays a broad absorption extending into the mid-IR region, which is indicative of charge itineracy in a metallic material. dtu.dk

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides direct evidence of ligand coordination. The coordination of a pyrazine ligand to a metal center through its nitrogen atoms leads to shifts in the vibrational modes of the pyrazine ring. For instance, the C=N stretching vibration of a pyrazine ring, observed at 1561 cm⁻¹ in a free Schiff base ligand derived from 2-aminopyrazine (B29847), shifted by more than 5 cm⁻¹ in its metal complexes, confirming coordination. mdpi.com Furthermore, new bands can appear in the far-IR region corresponding to the metal-ligand vibrations, such as ν(M-N) and ν(M-O). mdpi.com In some cases, the IR spectra can also reveal the presence of other molecules in the coordination sphere, such as water, through the appearance of broad ν(O-H) stretching vibrations. nih.gov

The magnetic properties of these complexes are of great interest, particularly for bridged polymeric structures where magnetic exchange interactions can occur between metal centers via the pyrazine ligand.

A study on a family of pyrazine-bridged Cu(II) perchlorate linear chain complexes revealed the presence of antiferromagnetic interactions between the copper(II) ions. rsc.org Variable-temperature magnetic susceptibility measurements were successfully fitted to a uniform chain model, yielding magnetic exchange coupling constants (J/k_B) ranging from -9.2 K to -11 K, indicating weak antiferromagnetic coupling. rsc.org

In more complex systems, such as the 2D layered metal-organic magnet Li₀.₇Cr(pyz)₂Cl₀.₇ (LCPC), strong d-π* direct spin interactions between the chromium ions and the pyrazine ligands lead to magnetic ordering at high temperatures (up to 510 K). nih.gov The magnetic properties of these materials, including magnetic anisotropy and coercivity, can be tuned by applying external pressure. nih.gov For example, the coercivity of the LCPC magnet at 375 K increased from 4.3 kOe to 5.5 kOe as pressure was raised from 0.200 GPa to 1.242 GPa. nih.gov In contrast, TiCl₂(pyrazine)₂ was found to exhibit Pauli paramagnetism, a characteristic of metallic systems with a Fermi liquid state. dtu.dk

Advanced Analytical Techniques for Characterizing 2 Methylpyrazine and Its Derivatives in Acidic Systems

Chromatographic-Mass Spectrometric Techniques (e.g., GC-Mass Spectrum) for Reaction Product Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the separation, identification, and quantification of volatile compounds, making it highly suitable for analyzing 2-methylpyrazine (B48319) and its reaction products. In acidic systems, such as reactions conducted in perchloric acid, GC-MS plays a critical role in identifying the products formed and assessing the purity of the reaction mixture.

For instance, in the N-oxidation of 2-methylpyrazine in a perchloric acid medium, GC-MS is used to identify the resulting N-oxide derivatives. researchgate.net The technique couples the superior separation capabilities of gas chromatography with the sensitive detection and structural elucidation power of mass spectrometry. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected.

The mass spectrum provides a molecular fingerprint of the compound. For 2-methylpyrazine, the mass spectrum shows a molecular ion peak (the peak corresponding to the intact molecule) at m/z 94. nist.gov In the analysis of reaction products, such as 2-methylpyrazine-N-oxide, a molecular ion peak at 110 amu is observed, confirming the addition of an oxygen atom. researchgate.net The fragmentation pattern in the mass spectrum provides further structural information, allowing for unambiguous identification of the products and any impurities present.

Table 1: GC-MS Data for 2-Methylpyrazine and a Derivative

| Compound | Molecular Ion Peak (m/z) | Reference |

|---|---|---|

| 2-Methylpyrazine | 94 | nist.gov |

| 2-Methylpyrazine-N-oxide | 110 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are routinely used to elucidate the structure of 2-methylpyrazine and its derivatives. youtube.com

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of 2-methylpyrazine, distinct signals are observed for the methyl protons and the aromatic protons on the pyrazine (B50134) ring. chemicalbook.com The chemical shift (δ) of these protons is influenced by the electronic environment. For example, in CDCl₃, the methyl group protons appear as a singlet at approximately 2.57 ppm, while the ring protons appear at approximately 8.3-8.5 ppm. chemicalbook.com

¹³C NMR Spectroscopy: This technique provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are sensitive to the hybridization and the nature of the attached atoms.

The data from both ¹H and ¹³C NMR are complementary and, when used together, allow for the complete assignment of the molecular structure.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Methylpyrazine

| Nucleus | Chemical Shift (ppm) in CDCl₃ | Reference |

|---|---|---|

| ¹H (CH₃) | 2.572 | chemicalbook.com |

| ¹H (Ring) | 8.38 - 8.50 | chemicalbook.com |

| ¹³C (C2) | 152.4 | chemicalbook.com |

| ¹³C (C3) | 142.9 | chemicalbook.com |

| ¹³C (C5) | 144.3 | chemicalbook.com |

| ¹³C (C6) | 143.4 | chemicalbook.com |

| ¹³C (CH₃) | 21.0 | chemicalbook.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

For 2-methylpyrazine, which has Cₛ symmetry, both IR and Raman spectra have been extensively studied to assign its characteristic vibrational modes. rsc.orgrsc.org These modes include C-H stretching, ring stretching, and methyl group vibrations. The analysis of these spectra allows for the identification of the molecule and can be used to study interactions, such as hydrogen bonding, in different environments.

The vibrational frequencies are characteristic of specific bonds and functional groups. For example, the C-H stretching vibrations of the aromatic ring typically appear in the 3000-3100 cm⁻¹ region, while the methyl C-H stretching vibrations are found around 2900-3000 cm⁻¹. rsc.org Ring breathing and other skeletal vibrations occur at lower frequencies. researchgate.net

Table 3: Selected Vibrational Frequencies (cm⁻¹) for 2-Methylpyrazine

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| ν(CH) Ring | 3008.2 | - | rsc.org |

| νₐₛ(CH₃) | 2965.1 | 2965 | rsc.org |

| Ring Vibration | 1580.2 | 1582 | rsc.org |

| δ(CH₃) | 1377 | 1377 | rsc.org |

| γ(CH) | 790 | - | rsc.org |

ν = stretching, δ = bending, γ = out-of-plane bending, as = asymmetric

X-ray Diffraction (XRD) for Bulk and Surface Catalyst Characterization

X-ray Diffraction (XRD) is a primary technique for characterizing the bulk structure of crystalline materials, including heterogeneous catalysts often used in the synthesis of pyrazines. malvernpanalytical.com While not directly analyzing the 2-methylpyrazine molecule in solution, XRD is crucial for understanding the catalyst's physical properties, which in turn influence the reaction in acidic systems.

XRD analysis provides information on:

Crystalline Phases: Identification of the crystalline phases present in the catalyst. For example, in a Cu-Zn/Al₂O₃ catalyst used for 2-methylpyrazine synthesis, XRD can identify the phases of copper oxides, zinc oxide, and alumina. ias.ac.in

Crystallite Size: The average size of the catalyst crystallites can be determined from the broadening of the diffraction peaks. Smaller crystallite sizes often correlate with a larger active surface area.

Lattice Parameters: Precise measurement of the unit cell dimensions can indicate the incorporation of promoters or the formation of solid solutions within the catalyst structure. researchgate.net

Amorphous vs. Crystalline Nature: XRD can distinguish between crystalline materials, which produce sharp diffraction patterns, and amorphous materials, which show broad humps. researchgate.net

In the context of 2-methylpyrazine synthesis, XRD is used to characterize the catalyst before and after the reaction to assess its stability and to correlate its structural properties with catalytic activity and selectivity. ias.ac.inresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States (Relevant for catalysts)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rockymountainlabs.commdpi.com It is particularly valuable for characterizing the surfaces of heterogeneous catalysts, where the catalytic reactions occur. rsc.orgnumberanalytics.com

When studying catalysts used in the synthesis of 2-methylpyrazine, XPS provides critical insights into:

Surface Elemental Composition: XPS can determine the concentration of elements on the catalyst surface, which may differ from the bulk composition. numberanalytics.com This is crucial for understanding the nature of the active sites. rockymountainlabs.com

Oxidation States: The binding energy of the photoemitted electrons is sensitive to the oxidation state of the atom. numberanalytics.com XPS can distinguish between different oxidation states of a metal on the catalyst surface, for example, Cu⁰, Cu⁺, and Cu²⁺ in a copper-based catalyst. mdpi.com This information is vital for identifying the active species in the catalytic cycle.

Catalyst-Support Interactions: XPS can probe the electronic interactions between the active metal and the support material, which can significantly affect the catalyst's performance. rockymountainlabs.com

By providing detailed information about the catalyst's surface chemistry, XPS helps in understanding reaction mechanisms and in designing more efficient catalysts for reactions involving 2-methylpyrazine in acidic media. mdpi.comnumberanalytics.com

Temperature Programmed Reduction (TPR) and Oxygen Pulse Chemisorption for Catalyst Properties

Temperature Programmed Reduction (TPR) and Oxygen Pulse Chemisorption are techniques used to characterize the reducibility and active surface area of metal-based catalysts, respectively. These methods are essential for evaluating catalysts used in reactions such as the synthesis of 2-methylpyrazine.

Temperature Programmed Reduction (TPR): TPR is used to study the reduction of metal oxides in a catalyst. wikipedia.org The catalyst is heated at a constant rate in a stream of a reducing gas, typically a mixture of H₂ and an inert gas. hidenanalytical.com The consumption of H₂ is monitored by a thermal conductivity detector (TCD). ias.ac.in The resulting TPR profile, a plot of H₂ consumption versus temperature, provides information about:

The temperatures at which different metal species are reduced. azom.com

The number of reducible species.

The interaction between the metal and the support.

For example, in Cr-promoted Cu-Zn/Al₂O₃ catalysts, TPR shows that the presence of chromium enhances the reduction of the copper species. ias.ac.in

Oxygen Pulse Chemisorption: This technique is used to measure the active metal surface area, particularly for metals like copper. After the catalyst is reduced, pulses of an oxidizing agent, such as N₂O, are introduced. The N₂O decomposes on the active metal surface to form a monolayer of oxygen atoms. The amount of N₂O consumed is used to calculate the number of exposed active metal atoms and thus the metal dispersion. ias.ac.in

These techniques provide crucial data for correlating the physical properties of a catalyst with its performance in the synthesis of 2-methylpyrazine. ias.ac.inhidenanalytical.com

UV-Vis Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy is a versatile technique that provides information about the electronic transitions within a molecule and can be used to monitor the progress of a reaction in real-time. spectroscopyonline.comresearchgate.net

Electronic Transitions: 2-Methylpyrazine, like other aromatic molecules, exhibits characteristic absorption bands in the UV-Vis region corresponding to electronic transitions between different molecular orbitals (e.g., n → π* and π → π* transitions). montana.edu The position and intensity of these bands can be influenced by the solvent and the presence of other interacting species. researchgate.net In acidic media, protonation of the nitrogen atoms in the pyrazine ring can lead to significant shifts in the absorption spectrum, providing insights into the acid-base chemistry of the molecule.

Reaction Monitoring: UV-Vis spectroscopy is a valuable tool for monitoring reaction kinetics. nih.gov By tracking the change in absorbance at a specific wavelength corresponding to a reactant or product, the concentration changes over time can be determined. spectroscopyonline.com This allows for the calculation of reaction rates and the investigation of reaction mechanisms. For example, the formation of a colored product or the disappearance of a colored reactant can be easily followed. This technique is particularly useful for studying reactions in solution, such as the oxidation or complexation of 2-methylpyrazine in an acidic aqueous solution.

Computational and Theoretical Investigations Pertaining to 2 Methylpyrazine and Perchloric Acid Interactions

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and inherent reactivity of 2-methylpyrazine (B48319). The pyrazine (B50134) ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, possesses a unique electronic distribution that governs its chemical behavior. The presence of the electron-donating methyl group at the 2-position introduces a perturbation to the electronic system of the parent pyrazine molecule.

Studies on pyrazine derivatives have shown that the nitrogen atoms, with their lone pairs of electrons, are the primary sites for electrophilic attack. researchgate.netnih.gov The electron density is highest on these nitrogen atoms, making them susceptible to protonation by strong acids like perchloric acid. nih.gov Computational models indicate that the pyrazine ring has a resonance energy of approximately 24.3 kcal/mol and a zero dipole moment due to its symmetry, although the introduction of the methyl group in 2-methylpyrazine breaks this symmetry, inducing a small dipole moment. nih.gov

The reactivity of 2-methylpyrazine can be quantified through various descriptors derived from DFT calculations, such as ionization energy, molecular hardness, and electrophilicity. researchgate.netresearchgate.net These parameters help in predicting the molecule's susceptibility to different types of chemical reactions. For instance, the Fukui function can be used to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netresearchgate.net In the case of 2-methylpyrazine, the nitrogen atoms are the expected sites for electrophilic attack, such as protonation.

Computational Modeling of Protonation States and Solvation Effects in Perchloric Acid Solutions

When 2-methylpyrazine is dissolved in a strong acid like perchloric acid, protonation is expected to occur at one of the nitrogen atoms. Computational modeling is a powerful tool to determine the preferred protonation site and the energetic changes associated with this process. In 2-methylpyrazine, the two nitrogen atoms (N1 and N4) are not equivalent due to the presence of the methyl group at the C2 position. The methyl group, being electron-donating, can influence the basicity of the adjacent nitrogen atoms.

Theoretical studies on the protonation of similar heterocyclic compounds, such as N-methyl piperazine (B1678402), have demonstrated the utility of computational methods in predicting the tautomeric equilibrium of the protonated species in solution. nih.gov These studies often employ continuum solvent models, like the Polarizable Continuum Model (PCM), to account for the bulk solvent effects on the stability of the protonated forms. nih.govredalyc.org For 2-methylpyrazine in perchloric acid, it is anticipated that the proton will preferentially bind to the nitrogen atom that is sterically more accessible and electronically more basic. DFT calculations can be used to compute the proton affinities of both nitrogen atoms, providing a quantitative measure of their basicity.

Density Functional Theory (DFT) Studies of Reaction Pathways and Energy Profiles (e.g., N-oxidation, dehydrocyclization)

Beyond simple protonation, the interaction of 2-methylpyrazine with a strong, oxidizing acid like perchloric acid could potentially lead to other chemical transformations. DFT studies are invaluable for mapping out the potential energy surfaces of such reactions, identifying transition states, and calculating activation barriers.

N-oxidation: The nitrogen atoms of pyrazines can undergo oxidation to form N-oxides. acs.orgacs.org While perchloric acid is primarily a strong acid, under certain conditions, it can act as an oxidizing agent. DFT calculations can model the N-oxidation of 2-methylpyrazine, determining the reaction pathway and the associated energy changes. This would involve the formation of an intermediate complex between 2-methylpyrazine and a reactive oxygen species potentially derived from the perchlorate (B79767) anion, followed by the formation of the N-oxide product. The relative energies of the possible N-oxide isomers (oxidation at N1 vs. N4) could also be determined.

Dehydrocyclization: While less common for simple pyrazines, dehydrocyclization reactions, where new rings are formed through the removal of hydrogen, can be explored computationally. The presence of the methyl group offers a potential site for such reactions, possibly involving intramolecular cyclization or intermolecular condensation reactions under harsh acidic and oxidative conditions. DFT can be used to investigate the feasibility of such pathways by calculating the reaction energies and activation barriers.

Computational studies on the formation of bis-azomethines from pyrazine-2-carbaldehyde (B1279537) have demonstrated the power of DFT in elucidating complex reaction mechanisms, including addition-dehydration sequences. nih.govresearchgate.net Similar approaches could be applied to model potential reactions of 2-methylpyrazine in a perchloric acid medium.

Prediction of Spectroscopic Parameters and Structural Properties

Computational chemistry provides a powerful means to predict the spectroscopic and structural properties of molecules, which can be used to interpret experimental data or to characterize species that are difficult to isolate and study.

For the 2-methylpyrazine-perchloric acid system, computational methods can predict the structural parameters of the protonated 2-methylpyrazine cation. This includes bond lengths, bond angles, and dihedral angles, which would change upon protonation due to the alteration of the electronic structure. For example, a study on a pentacarbonyl(2-methylpyrazine)chromium(0) complex showed good agreement between DFT-calculated and experimentally determined structures. nih.gov

Furthermore, computational methods can predict various spectroscopic properties:

Vibrational Spectra (IR and Raman): DFT calculations can predict the infrared and Raman spectra of both neutral and protonated 2-methylpyrazine. These predicted spectra can be compared with experimental data to confirm the occurrence of protonation and to identify the specific protonation site. The vibrational frequencies would be expected to shift upon protonation, particularly those associated with the pyrazine ring and the C-H bonds of the methyl group.

NMR Spectra: Chemical shifts (¹H and ¹³C NMR) are highly sensitive to the electronic environment of the nuclei. Computational prediction of NMR spectra can help in assigning the signals in experimental spectra of the protonated species and can provide further evidence for the site of protonation.

Electronic Spectra (UV-Vis): The electronic transitions of 2-methylpyrazine would be altered upon protonation. Time-dependent DFT (TD-DFT) calculations can be used to predict the UV-Vis absorption spectrum of the protonated cation, providing insight into the changes in the electronic energy levels.

The development of machine learning models trained on large datasets of computed spectroscopic properties is also an emerging area that promises to accelerate the prediction of spectra for new molecules. aalto.fi

Applications of 2 Methylpyrazine in Chemical Research Excluding Explicitly Prohibited Areas

Role as a Precursor in the Synthesis of Advanced Organic Intermediates

2-Methylpyrazine (B48319) is a crucial starting material for the synthesis of more complex and functionally valuable organic molecules, including key pharmaceutical intermediates.

2-Methylpyrazine-5-carboxylic acid: This compound is a vital intermediate in the synthesis of pharmaceuticals like Glipizide, a medication for diabetes, and Acipimox, a lipid-lowering agent. technoarete.orggoogle.comgoogle.com Several synthetic strategies have been developed to produce 2-methylpyrazine-5-carboxylic acid. One common method involves the oxidation of 2,5-dimethylpyrazine (B89654). technoarete.orggoogle.com For instance, a process using 2,5-dimethylpyrazine as the raw material involves nitrogen oxidation with hydrogen peroxide, followed by acetic anhydride (B1165640) oxidation and hydrolysis to yield the final product with a purity of over 99%. google.com Another approach starts with the condensation of diaminomaleonitrile (B72808) with acetone (B3395972) aldoxime, followed by hydrolysis and in-situ decarboxylation of the resulting 2,3-dicyano-5-methylpyrazine. technoarete.org Other methods include the reaction of methylglyoxal (B44143) and o-phenylenediamine, followed by oxidation and decarboxylation. google.com

2-Amido Pyrazine (B50134) (Pyrazinamide) and its Precursors: 2-Methylpyrazine is a key intermediate for producing pyrazinamide (B1679903), a primary drug used to treat tuberculosis. sigmaaldrich.comias.ac.in The synthesis often proceeds through 2-cyanopyrazine. The direct ammoxidation of 2-methylpyrazine is an efficient route to 2-cyanopyrazine. sigmaaldrich.comacs.org This gas-phase reaction involves oxidizing the methyl group of 2-methylpyrazine in the presence of ammonia (B1221849) over a suitable catalyst. ias.ac.in Subsequent hydrolysis of the nitrile group in 2-cyanopyrazine yields pyrazinamide (2-amido pyrazine).

Utilization in the Design and Construction of Metal-Organic Frameworks (MOFs) or Coordination Polymers

The nitrogen atoms in the pyrazine ring make 2-methylpyrazine and its derivatives excellent ligands for coordinating with metal ions, leading to the formation of coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net These materials are of great interest due to their diverse structures and potential applications in areas like gas storage, separation, and catalysis. rsc.orgdtu.dk

2-Methylpyrazine itself has been used as a ligand to create coordination polymers. For example, it reacts with silver trifluoroacetate (B77799) to form the coordination polymer [Ag(CF₃CO₂)(2-Me-Pyz)]. sigmaaldrich.comsigmaaldrich.com It is also a component in the synthesis of a fluorescent silver(I)-saccharinato complex which exhibits blue luminescence. sigmaaldrich.comsigmaaldrich.com

Pyrazine and its derivatives are fundamental building blocks in MOF chemistry. researchgate.netdtu.dkrsc.org They can act as pillars, connecting layers of metal centers to build up three-dimensional frameworks. rsc.orgresearchgate.net For instance, pyrazine has been used to create a mixed-metal MOF, [Fe(pyz)Ni(CN)₄], which demonstrates potential for the challenging separation of acetylene (B1199291) and carbon dioxide. nih.gov Similarly, pyrazine-dioxide derivatives have been employed to construct manganese(II) coordination polymers with interesting magnetic properties. figshare.com Chloro-substituted pyrazin-2-amine ligands have been shown to form 1D and 2D coordination polymers with copper(I) bromide through a combination of coordination, hydrogen, and halogen bonds. mdpi.com The specific nature of the pyrazine-based ligand plays a crucial role in determining the final topology and properties of the resulting framework. researchgate.netfigshare.com

Catalytic Relevance and Applications in Chemical Transformations and Catalyst Development

The field of catalysis is deeply intertwined with 2-methylpyrazine, both in its synthesis and its subsequent chemical conversions.

The industrial production of 2-methylpyrazine often relies on catalytic processes. A prominent method is the vapor-phase cyclo-dehydrogenation of reactants like ethylene (B1197577) diamine and propylene (B89431) glycol or crude glycerol (B35011) and ethylenediamine (B42938). ias.ac.inmdpi.com This reaction requires dual-functional catalysts that possess both acidic sites for cyclization (dehydration) and metallic sites for dehydrogenation. ias.ac.in Various catalyst systems have been investigated to optimize the yield and selectivity towards 2-methylpyrazine. For example, Cr-promoted Cu-Zn/Al₂O₃ catalysts have shown significant improvements in catalytic performance. ias.ac.in Mixed oxides of zinc and chromium (Zn-Cr-O) have also been extensively studied, with the catalyst composition being optimized for a higher rate of 2-methylpyrazine formation. mdpi.com

| Catalyst | Reactants | Reaction Temperature (°C) | Key Findings/Yields | Reference |

|---|---|---|---|---|

| Cr-promoted Cu-Zn/Al₂O₃ | Ethylene diamine, Propylene glycol | 380 | Addition of chromium promoter enhanced catalytic activity, stability, and selectivity. The catalyst acidity played an important role in increasing selectivity. | ias.ac.in |

| Zn-Cr-O (co-precipitation) | Glycerol, Ethylenediamine | 375 | A Zn:Cr mole ratio of 1:1 showed a higher rate of 2-methylpyrazine formation. The Zn1Cr1 catalyst gave 86% conversion of EDA and 81% of glycerol. | mdpi.com |

| Pd-modified ZnCr₂O₄ | Ethylenediamine, 1,2-Propanediol | Not specified | Identified as a conventional catalyst for 2-MP synthesis, proceeding via cyclocondensation on acid sites and dehydrogenation on basic sites. | mdpi.com |

Furthermore, 2-methylpyrazine is a substrate in important catalytic transformations. As mentioned previously, its ammoxidation to 2-cyanopyrazine is a key step towards pharmaceuticals. This reaction is highly exothermic and requires selective catalysts to avoid over-oxidation to CO₂ and other byproducts. acs.orgias.ac.in Various metal oxide-based catalysts have been developed for this purpose.

| Catalyst | Support | Reaction Temperature (°C) | 2-MP Conversion (%) | 2-CP Selectivity (%) | Reference |

|---|---|---|---|---|---|

| CrVPO | γ-Al₂O₃ | 480 | 71.5 | 93.7 | acs.org |

| MoO₃ | FePO₄ | Not specified | Not specified (Yield of 68.0% reported) | Not specified | ias.ac.in |

| 12-molybdophosphoric acid (Ammonium Salt) | None | 360-420 | Showed higher activity and selectivity compared to the parent acid. | researchgate.net | |

| MoVPO | Not specified | Not specified | Used to prepare 2-cyanopyrazine from 2-methylpyrazine. | sigmaaldrich.comsigmaaldrich.com |

The development of these catalysts focuses on enhancing selectivity and productivity, often by modifying catalyst composition and structure to create optimal active sites for the desired transformation. acs.orgias.ac.in

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 2-methylpyrazine, and how do reaction conditions influence product stability?

- 2-Methylpyrazine can be synthesized via condensation reactions using glycerol as a precursor over ZnO-ZnCr₂O₄ catalysts, with temperature and catalyst composition critical for yield optimization . Derivatives like 5-methyl-2-hydroxypyrazine are unstable in acidic conditions, necessitating purification techniques such as heated silica gel chromatography (60°C) with preheated eluents (cyclohexane/ethyl acetate mixtures) to separate isomers .

Q. How does perchloric acid function in protein precipitation and ATP extraction protocols?

- Perchloric acid (PCA) at 4–8% (w/v) denatures proteins via chaotropic effects, enabling efficient precipitation. For ATP extraction, ice-cold 4% PCA instantly halts enzymatic activity (e.g., Benzonase) while stabilizing nucleotides. Centrifugation at 10,000×g for 10 minutes is recommended post-precipitation .

Q. What safety precautions are critical when handling perchloric acid in experimental workflows?

- Use aqueous PCA below 72% concentration to avoid explosive anhydrous forms. Avoid evaporation to dryness, especially with metal salts, and conduct experiments in perchloric acid-rated fume hoods. Storage at room temperature prevents crystallization .

Q. How is perchloric acid utilized in spectrophotometric assays, and what are its advantages over sulfuric acid?

- In the PCA-FOX assay, 110 mM perchloric acid replaces sulfuric acid, lowering the optimal pH to 1.1 and improving sensitivity for hydroperoxide detection (ε = 44,000 M⁻¹cm⁻¹ for H₂O₂). PCA reduces interference from biological matrices and enhances reproducibility .

Advanced Research Questions

Q. How can perchloric acid's chaotropic properties be optimized in chromatographic separations of pyrazine derivatives?

- PCA acts as a chaotropic agent in reversed-phase HPLC, reducing peak broadening and improving resolution. Experimental design (e.g., central composite design) should include PCA concentration (0.1–0.5% v/v) and column temperature (25–60°C) as factors. Retention factors (k) and peak asymmetry are key responses .

Q. What experimental strategies resolve contradictions in reported stability data for 2-methylpyrazine derivatives under acidic conditions?

- Contradictions arise from varying acid strengths and purification methods. For example, 2-hydroxypyrazine isomers degrade in HCl but stabilize in PCA. Use controlled quench protocols (e.g., rapid neutralization) and validate stability via LC-MS with isotopic labeling .

Q. How does perchloric acid enhance catalytic mechanisms in pyrazine synthesis, and what are its limitations?

- PCA facilitates protonation of intermediates in pyrazine cyclization, accelerating reactions like the Reuben-G. Jones synthesis. However, over-protonation can deactivate catalysts (e.g., ZnCr₂O₄), requiring pH monitoring and buffered conditions .

Q. What methodologies mitigate risks when scaling up reactions involving perchloric acid and pyrazines?

- Use in situ monitoring (e.g., FTIR for intermediate tracking) and adiabatic calorimetry to assess thermal runaway risks. Substitute PCA with milder acids (e.g., trifluoroacetic acid) for large-scale pyrazine functionalization, though this may reduce reaction efficiency .

Methodological Tables

Table 1: Optimization Factors for PCA in Chromatography (Adapted from )

| Factor | Level/Range | Impact on Response |

|---|---|---|

| PCA Concentration | 0.1–0.5% (v/v) | Reduces peak width by 15–30% |

| Column Temperature | 25–60°C | Improves resolution (Rs > 2) |

| Mobile Phase pH | 1.0–2.5 | Minimizes analyte degradation |

Table 2: Stability of 2-Methylpyrazine Derivatives in Acidic Media

| Derivative | Acid Type | Stability (t₁/₂) | Degradation Pathway |

|---|---|---|---|

| 5-Methyl-2-hydroxypyrazine | HCl (1M) | 2 hours | Hydrolysis to diketone |

| 3,6-Dimethylpyrazine | PCA (4%) | >24 hours | No significant degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products